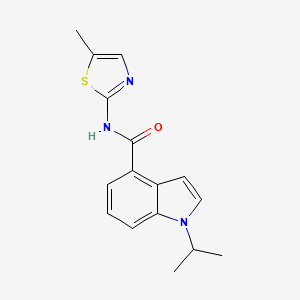![molecular formula C19H20N6OS2 B14932845 1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14932845.png)
1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a triazolopyridine moiety, and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the triazolopyridine moiety via nucleophilic substitution or cycloaddition reactions.
- Attachment of the thienyl group through cross-coupling reactions such as Suzuki or Stille coupling.
- Methylation and sulfonation steps to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or triazolopyridine rings.
Common Reagents and Conditions
Common reagents for these reactions may include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Catalysts for cross-coupling reactions, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as a drug candidate for treating various diseases, depending on its biological activity.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
- Binding to a specific enzyme or receptor, inhibiting its activity.
- Interacting with nucleic acids or proteins to modulate their function.
- Disrupting cellular processes by altering membrane properties or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE include:
- Other pyrazole derivatives with different substituents.
- Compounds containing the triazolopyridine moiety with variations in the attached groups.
- Thienyl-substituted molecules with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to similar compounds.
Eigenschaften
Molekularformel |
C19H20N6OS2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-methyl-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS2/c1-24-15(12-14(23-24)16-6-5-10-28-16)19(26)20-13(8-11-27-2)18-22-21-17-7-3-4-9-25(17)18/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,20,26)/t13-/m0/s1 |
InChI-Schlüssel |
TWTUNESGGIUXPF-ZDUSSCGKSA-N |
Isomerische SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4 |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)

![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14932787.png)

![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)

![4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14932820.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14932829.png)

![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14932852.png)
